molecular formula C11H21F3O B14330950 11,11,11-Trifluoroundecan-1-OL CAS No. 108330-70-7

11,11,11-Trifluoroundecan-1-OL

Cat. No.: B14330950
CAS No.: 108330-70-7
M. Wt: 226.28 g/mol
InChI Key: LODSRPVHNOEGQV-UHFFFAOYSA-N
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Description

11,11,11-Trifluoroundecan-1-OL is a fluorinated primary alcohol with the molecular formula C₁₁H₂₁F₃O. Its structure features a linear 11-carbon chain terminated by a hydroxyl group and three fluorine atoms substituted on the terminal carbon. The introduction of fluorine atoms significantly alters its physicochemical properties compared to non-fluorinated analogs, including enhanced thermal stability, increased hydrophobicity, and unique electronic effects due to fluorine’s high electronegativity .

Properties

CAS No.

108330-70-7

Molecular Formula

C11H21F3O

Molecular Weight

226.28 g/mol

IUPAC Name

11,11,11-trifluoroundecan-1-ol

InChI

InChI=1S/C11H21F3O/c12-11(13,14)9-7-5-3-1-2-4-6-8-10-15/h15H,1-10H2

InChI Key

LODSRPVHNOEGQV-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCO)CCCCC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11,11,11-Trifluoroundecan-1-OL typically involves the introduction of the trifluoromethyl group into an undecanol precursor. One common method is the reaction of 11-bromo-1-undecanol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods: On an industrial scale, the production of 11,11,11-Trifluoroundecan-1-OL may involve more efficient catalytic processes. For example, the use of palladium-catalyzed cross-coupling reactions can facilitate the introduction of the trifluoromethyl group. Additionally, continuous flow reactors can be employed to enhance the yield and purity of the product by providing better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 11,11,11-Trifluoroundecan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form 11,11,11-trifluoroundecane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.

    Substitution: Tosyl chloride (TsCl) followed by nucleophiles like sodium azide (NaN₃) or sodium cyanide (NaCN).

Major Products:

    Oxidation: 11,11,11-Trifluoroundecanal or 11,11,11-Trifluoroundecanoic acid.

    Reduction: 11,11,11-Trifluoroundecane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

11,11,11-Trifluoroundecan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the study of fluorine chemistry.

    Biology: Investigated for its potential effects on biological systems, particularly in the study of enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential use in drug development, especially in the design of fluorinated pharmaceuticals that may exhibit enhanced metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants, where the trifluoromethyl group imparts desirable properties such as increased hydrophobicity and thermal stability.

Mechanism of Action

The mechanism by which 11,11,11-Trifluoroundecan-1-OL exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group can influence the compound’s lipophilicity, electronic properties, and steric effects, which in turn affect its binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, making the compound a useful tool in mechanistic studies.

Comparison with Similar Compounds

Key Observations:

  • Fluorination Impact: The trifluoro compound balances moderate fluorination (enhancing stability and hydrophobicity) without the extreme environmental persistence of perfluorinated analogs like 1H,1H-Perfluoroundecan-1-ol, a known PFAS .
  • Halogen Substitution : Bromine in 11-Bromoundecan-1-ol increases molecular weight and polarity compared to fluorine, making it more reactive in substitution reactions (e.g., Suzuki couplings) .
  • Unsaturation Effects : 10-Undecen-1-ol’s double bond reduces intermolecular forces, lowering its boiling point relative to saturated alcohols and increasing susceptibility to oxidation .

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